(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone
Description
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-17-12-7-3-2-6-11(12)13(16)15-8-4-5-10(14)9-15/h2-3,6-7,10H,4-5,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNICTSBSTXDCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone is the cholinergic system . This system plays a crucial role in memory and cognitive functions. The compound has shown potent anticholinesterase activity, which means it inhibits the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
This compound interacts with its targets by inhibiting the activity of acetylcholinesterase. This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This can lead to improved memory and cognitive function.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased acetylcholine levels. It also impacts the oxidative stress parameters and ion pump activity. Oxidative stress can lead to neuronal damage, while ion pumps are essential for maintaining the electrochemical gradient across the neuron’s membrane. By modulating these pathways, the compound can potentially alleviate memory loss and cognitive deficits associated with conditions like Alzheimer’s disease.
Pharmacokinetics
Its potent anticholinesterase activity suggests that it may have good bioavailability
Result of Action
The compound’s action results in improved memory and cognitive function. It prevents the memory deficits induced by scopolamine, a drug that causes temporary amnesia. It also reduces acetylcholinesterase activity and oxidative damage, and increases Na+/K±ATPase activity in the cerebral cortex and hippocampus. These changes at the molecular and cellular level contribute to its neuroprotective effects.
Biological Activity
The compound (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone , often referred to in research as a potential therapeutic agent, has garnered attention due to its biological activity, particularly in the context of neuroprotection and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential applications in treating neurodegenerative diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16N2OS
- Molecular Weight : 240.34 g/mol
This compound contains a piperidine ring, an amine group, and a methylthio-substituted phenyl group, contributing to its biological properties.
Research indicates that this compound functions primarily as a selective inhibitor of the c-Jun N-terminal kinase 3 (JNK3), a member of the MAPK family involved in neuronal apoptosis and neurodegenerative processes. JNK3 plays a critical role in the phosphorylation of amyloid precursor protein (APP), which is implicated in Alzheimer's disease pathology by promoting amyloid-beta (Aβ) formation .
Inhibition Profile
The compound exhibits significant selectivity for JNK3 over other kinases:
- IC50 for JNK3 : 9.7 nM
- Selectivity Ratio : Greater than 1000-fold compared to JNK1 and approximately 10-fold compared to JNK2 .
Neuroprotective Effects
In vitro studies have demonstrated that this compound protects neurons from Aβ-induced toxicity. The compound effectively inhibits the activation of caspase-3, a key player in apoptotic signaling pathways triggered by Aβ exposure . This neuroprotective effect was observed through various assays, including MTT assays that measure cell viability.
Case Studies
Several studies have highlighted the efficacy of this compound in models of neurodegeneration:
- Alzheimer's Disease Models : In transgenic mice models exhibiting familial Alzheimer's disease characteristics, administration of JNK3 inhibitors resulted in reduced levels of oligomeric Aβ and improved cognitive function .
- Cell Culture Studies : Cultured hippocampal neurons treated with Aβ showed significant cell death; however, co-treatment with this compound led to a marked decrease in cell death rates .
Comparative Analysis of Related Compounds
| Compound Name | Target Kinase | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| This compound | JNK3 | 9.7 | >1000 vs JNK1 |
| SP600125 | Pan-JNK | 1000+ | Poor selectivity |
| AS602801 | Pan-JNK | Not specified | Moderate selectivity |
Comparison with Similar Compounds
Structural Comparisons
The compound’s core structure can be compared to other methanone-linked heterocycles (Table 1):
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Heterocycle Variations: Piperidine (6-membered) vs. pyrrolidine (5-membered) rings alter steric and electronic properties. For example, the 3-hydroxy group in ’s pyrrolidine derivative may reduce basicity compared to the 3-amino group in the target compound .
- Aromatic Substituents : The methylthio group in the target compound and MND () enhances lipophilicity, which correlates with improved bioavailability in anticancer agents . Thiophene () and naphthyl () moieties may influence π-π stacking interactions.
- Functional Groups: The 3-amino group in the target compound vs. 4-amino in ’s piperidine derivative could lead to divergent binding affinities in biological targets .
Physicochemical Properties
- Solubility and Lipophilicity: The 3-aminopiperidine group in the target compound likely improves water solubility compared to ’s hydroxypyrrolidine derivative, where the hydroxyl group may form intramolecular hydrogen bonds .
- Electronic Effects : The methylthio group’s electron-donating nature could stabilize charge-transfer interactions, as seen in MND’s inhibition of EGFR-related signaling .
Preparation Methods
Preparation via Acyl Chloride Intermediate
- Step 1: Synthesis of 2-(methylthio)benzoyl chloride by reacting 2-(methylthio)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.
- Step 2: Reaction of the freshly prepared 2-(methylthio)benzoyl chloride with 3-aminopiperidine in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to control reaction rate and minimize side reactions.
- Step 3: Addition of a base such as triethylamine or pyridine to neutralize HCl formed during the reaction.
- Step 4: Workup includes aqueous extraction, washing, drying over anhydrous sodium sulfate, and purification by recrystallization or chromatography.
This method is straightforward and often yields the amide in good purity and yield.
Carbodiimide-Mediated Coupling
- Step 1: Dissolve 2-(methylthio)benzoic acid and 3-aminopiperidine in a dry aprotic solvent such as dichloromethane or dimethylformamide.
- Step 2: Add coupling agent EDCI or DCC along with catalytic HOBt to activate the carboxylic acid.
- Step 3: Stir the reaction mixture at room temperature or slightly elevated temperature (25–40 °C) for several hours.
- Step 4: Filter off by-products (e.g., dicyclohexylurea if DCC is used), then perform aqueous washes and purification.
This method is advantageous when acid chlorides are unstable or difficult to prepare. It also allows for milder reaction conditions.
Alternative Methods
- Mixed Anhydride Method: Formation of mixed anhydride intermediates using isobutyl chloroformate or pivaloyl chloride, followed by reaction with 3-aminopiperidine.
- Use of Activated Esters: Preparation of N-hydroxysuccinimide esters of 2-(methylthio)benzoic acid, which then react with 3-aminopiperidine.
These methods are less common but useful in specific synthetic contexts.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, DMF | Dry solvents preferred |
| Temperature | 0–5 °C for acyl chloride method; RT for carbodiimide | Controls reaction rate and selectivity |
| Base | Triethylamine, pyridine | Neutralizes acid by-products |
| Coupling agent | SOCl₂ (for acid chloride), EDCI, DCC | Choice depends on method |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Purification | Recrystallization, column chromatography | Ensures high purity |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acyl Chloride Method | 2-(methylthio)benzoyl chloride, 3-aminopiperidine, base | 0–5 °C, inert solvent | 70–90 | High yield, straightforward | Requires preparation of acid chloride |
| Carbodiimide Coupling | 2-(methylthio)benzoic acid, EDCI/DCC, HOBt, 3-aminopiperidine | RT, aprotic solvent | 60–85 | Mild conditions, avoids acid chloride | By-product removal needed |
| Mixed Anhydride / Activated Ester | Isobutyl chloroformate or NHS ester, 3-aminopiperidine | RT, inert solvent | 50–75 | Useful for sensitive substrates | More steps, less common |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
